Maleamic acid

Description

Historical Perspectives in Maleamic Acid Chemistry Research

The study of maleamic acids dates back to the early investigations of dicarboxylic acids and their derivatives. Initial research focused on the fundamental synthesis and characterization of these compounds. A significant aspect of early research was the exploration of the cyclodehydration of maleamic acids to form the corresponding maleimides, a class of compounds with important industrial and biological applications. epo.orggoogle.com These early studies laid the groundwork for understanding the reactivity of the this compound structure and the conditions required to promote intramolecular cyclization. For instance, processes using dehydrating agents like acetic anhydride (B1165640) were among the first methods explored for this transformation. google.com

Contemporary Significance of this compound in Academic Inquiry

In modern chemical research, this compound and its derivatives are experiencing a resurgence of interest. Their unique pH-sensitive nature has made them a focal point in the development of "smart" materials and drug delivery systems. sci-hub.seresearchgate.netuu.nlnih.gov The amide bond in certain substituted maleamic acids can be cleaved under mildly acidic conditions, a property that is exploited for the targeted release of therapeutic agents in the acidic microenvironment of tumors. sci-hub.sescispace.com

Furthermore, maleamic acids serve as versatile building blocks in polymer chemistry. researchgate.netgoogle.com They can be incorporated into polymer chains to impart specific functionalities or used as monomers in copolymerization reactions. acs.orghep.com.cn The reactivity of the double bond and the two functional groups (carboxyl and amide) allow for a wide range of chemical modifications, leading to materials with tailored properties. Recent studies have also explored the use of this compound as an organic anode material in lithium-ion batteries, showcasing its potential in energy storage applications. nih.gov

Structural Features Influencing Reactivity and Research Applications

The chemical behavior of this compound is intrinsically linked to its molecular architecture. The key structural features that govern its reactivity include:

cis-Configuration: The cis-geometry of the double bond places the carboxylic acid and amide functional groups in close proximity. This spatial arrangement is crucial for the intramolecular reactions that characterize this compound chemistry, most notably the cyclodehydration to form maleimides. ontosight.ai

Intramolecular Hydrogen Bonding: The proximity of the carboxyl and amide groups allows for the formation of intramolecular hydrogen bonds. researchgate.netnih.govscienceopen.com This interaction stabilizes the planar conformation of the molecule and influences its physical and chemical properties. researchgate.netnih.goviucr.org Crystal structure analyses of various N-substituted maleamic acids have confirmed the presence of these intramolecular hydrogen bonds. researchgate.netnih.govscienceopen.com

These structural elements collectively contribute to the unique reactivity profile of this compound, making it a valuable tool in various research domains, from medicinal chemistry to materials science.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its derivatives.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₅NO₃ | wikipedia.orgontosight.ainih.govscbt.com |

| Molecular Weight | 115.09 g/mol | nih.govscbt.com |

| Appearance | White solid | wikipedia.orgontosight.ai |

| Melting Point | 158-161 °C | wikipedia.org |

| CAS Number | 557-24-4 | wikipedia.orgscbt.comselleckchem.com |

| Solubility | Soluble in water and most organic solvents. Soluble in DMSO. | ontosight.aiselleckchem.com |

Key Reactions of this compound

| Reaction | Description | Significance | Reference |

|---|---|---|---|

| Synthesis from Maleic Anhydride | Ring-opening of maleic anhydride with ammonia (B1221849) or a primary amine. This is a common and efficient method to produce a wide variety of maleamic acids. | Fundamental route to this compound and its N-substituted derivatives. | wikipedia.orgepo.orgrsc.org |

| Cyclodehydration to Maleimides | Intramolecular reaction involving the loss of a water molecule to form a five-membered imide ring. This reaction is often facilitated by dehydrating agents or catalysts. | Key pathway to synthesize maleimides, which are important in polymer and medicinal chemistry. | epo.orggoogle.comevitachem.comlew.roresearchgate.net |

| pH-Dependent Hydrolysis | The amide bond can be cleaved under specific pH conditions, particularly in substituted maleamic acids. The rate of hydrolysis is sensitive to substituents on the double bond and the nitrogen atom. | Crucial for the design of pH-responsive materials for applications like drug delivery. | sci-hub.seresearchgate.netnih.govrsc.orgpatsnap.comexo-ricerca.it |

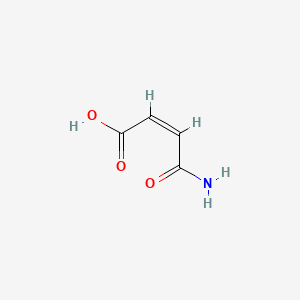

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031738 | |

| Record name | Maleamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-24-4, 29996-04-1 | |

| Record name | Maleamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALEAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJS1DTX3X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Maleamic Acid

Established Synthetic Routes for Maleamic Acid Formation

The traditional and most common method for synthesizing maleamic acids involves the reaction of amines with maleic anhydride (B1165640). This process is known for its efficiency and high yields.

Amine and Maleic Anhydride Reactions

The fundamental reaction for forming this compound is the nucleophilic acyl substitution of an amine with maleic anhydride. epo.orggoogle.com This reaction is typically straightforward and results in the ring-opening of the maleic anhydride to form the corresponding N-substituted this compound. epo.orgontosight.ai The process is generally exothermic and can be performed under mild conditions. researchcommons.org

The reaction involves the attack of the primary amine's lone pair of electrons on one of the carbonyl carbons of the maleic anhydride, leading to a tetrahedral intermediate. Subsequent ring-opening yields the this compound. This reaction is widely applicable to a range of primary monoamines, diamines, and other substituted amines. epo.orggoogle.com The preparation of N-substituted maleamic acids through this route is often the initial step in the synthesis of N-substituted maleimides, which are important in polymer chemistry and materials science. epo.orggoogle.com The reaction is known to produce nearly quantitative yields under appropriate conditions. google.com

Influence of Reaction Conditions (Solvents, Temperature, Catalysts) on this compound Yield and Purity

The yield and purity of this compound are significantly influenced by various reaction parameters, including the choice of solvent, temperature, and the presence of catalysts.

Solvents: The selection of a suitable solvent is critical for controlling the reaction and facilitating product isolation. Solvents such as acetone (B3395972), ether, and dioxane are commonly used. researchcommons.orgresearchgate.netjocpr.com In many cases, the this compound product is poorly soluble in the reaction solvent, which allows for its easy separation by filtration. researchcommons.org For instance, reacting an aromatic amine with maleic anhydride in ether often results in a thick suspension of the product, which can then be filtered. researchgate.net The use of an organic diluent also helps to dissipate the heat generated during the exothermic reaction. google.com The concentration of the this compound starting material in the solvent is typically in the range of 0.1 to 5 mol/L. epo.org

Temperature: The reaction is often carried out at room temperature or even lower temperatures (e.g., 0-5°C) to minimize side reactions and ensure high yields. researchcommons.orgresearchgate.netjocpr.com Lowering the temperature can decrease the occurrence of side reactions, leading to a higher yield of the desired monomaleinamide. researchcommons.org However, in some processes, the reaction temperature can range from 40°C to 130°C. google.com

Catalysts: While the reaction between amines and maleic anhydride generally does not require a catalyst, subsequent transformations of this compound, such as cyclization to maleimides, often do. For the initial formation of this compound, the focus is on controlling the reaction rate and selectivity through solvent and temperature choice. However, in some specialized applications, catalysts might be employed to enhance reaction rates or influence regioselectivity. For the cyclodehydration of this compound to maleimide (B117702), catalysts like acetic anhydride in the presence of sodium acetate (B1210297) are commonly used. google.com

The table below summarizes the effect of different reaction conditions on the synthesis of N-aryl maleamic acids. researchgate.net

| Reactant (Aromatic Amine) | Solvent | Temperature | Product (N-Aryl this compound) |

| Aromatic Amine | Ether | Room Temperature | N-Aryl this compound |

Data sourced from a study on the synthesis of N-aryl this compound compounds. researchgate.net

Regioselectivity in Substituted this compound Formation

When unsymmetrically substituted maleic anhydrides are used, the reaction with an amine can lead to the formation of two regioisomeric maleamic acids. The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the anhydride ring.

For example, the reaction of itaconic anhydride (methylmaleic anhydride) with aryl amines can produce a mixture of (Z)-2-methyl- and (Z)-3-methyl-4-oxo-4-(arylamino)but-2-enoic acids. tubitak.gov.trtubitak.gov.tr The position of the nucleophilic attack by the amine on one of the two carbonyl groups of the anhydride determines the resulting isomer. Studies have shown that electron-donating groups on the aryl amine favor nucleophilic attack at the C-5 carbonyl of the itaconic anhydride, while electron-withdrawing groups enhance the preference for attack at the C-2 carbonyl. tubitak.gov.trtubitak.gov.tr This substituent-dependent regiochemistry allows for a degree of control over the isomeric ratio of the products. tubitak.gov.tr

The table below illustrates the effect of substituents on the regioselectivity of the reaction between substituted anilines and itaconic anhydride. tubitak.gov.tr

| Substituent on Aniline | Ratio of (Z)-2-methyl- to (Z)-3-methyl-4-oxo-4-(arylamino)but-2-enoic acid |

| Electron-Donating Group | Favors (Z)-3-methyl isomer |

| Electron-Withdrawing Group | Favors (Z)-2-methyl isomer |

Data based on research into substituent effects on this compound formation. tubitak.gov.tr

Advanced Synthetic Approaches for this compound Derivatives

In recent years, more advanced synthetic methodologies have been developed to improve the efficiency, sustainability, and scalability of this compound derivative synthesis. These methods include microwave-assisted synthesis and flow synthesis protocols.

Microwave-Assisted Synthesis of this compound Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jocpr.comcolab.ws The synthesis of this compound derivatives and their subsequent cyclization to maleimides can be accelerated under microwave conditions. jocpr.com

For instance, the synthesis of N-aryl maleimides from the corresponding maleamic acids using microwave irradiation has been shown to be more efficient than traditional heating. jocpr.com In one study, the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide under microwave conditions at 90°C was complete in just 30 seconds, a 99% reduction in reaction time compared to conventional heating, with a slight increase in yield. tandfonline.com While the initial formation of this compound from maleic anhydride and an amine is already quite rapid at room temperature, microwave assistance can be particularly beneficial for the subsequent, more energy-intensive cyclization step. colab.wstandfonline.com

The table below compares conventional and microwave-assisted synthesis for the cyclization of a this compound derivative. tandfonline.com

| Method | Temperature | Reaction Time | Yield |

| Conventional Heating | 60-70°C | 60 min | 70% |

| Microwave Irradiation | 90°C | 30 s | 73% |

Data from a study on the synthesis of N-(4-chlorophenyl)maleimide. tandfonline.com

Flow Synthesis Protocols for this compound Cyclization

Flow chemistry offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. The adaptation of this compound cyclization to flow synthesis protocols has demonstrated high efficiency and significantly reduced reaction times.

A study reported the dehydration of maleamic acids to isomaleimides using methanesulfonyl chloride as a dehydrating agent under flow conditions. researchgate.net This protocol allowed for the rapid and efficient synthesis of isomaleimides with a residence time of just 13 seconds. researchgate.net While this example focuses on the formation of isomaleimides, a related class of compounds, the principles of flow synthesis are directly applicable to the cyclization of maleamic acids to maleimides. The ability to perform the reaction in a continuous manner opens up possibilities for large-scale, efficient production of maleimide derivatives. researchgate.net It was also demonstrated that maleic anhydride could be converted to the desired isomaleimide in a two-step, one-flask operation under flow conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of increasing focus, driven by the need to develop more sustainable and environmentally benign chemical processes. yale.edusigmaaldrich.com These principles aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources. yale.edusigmaaldrich.comresolvemass.ca Key green strategies in this compound synthesis include the use of alternative energy sources like microwave irradiation, the adoption of safer solvent systems or solvent-free conditions, and the development of high-yield catalytic processes. resolvemass.cajocpr.comrsc.orgresearchgate.net

Microwave-Assisted Synthesis

Microwave (MW) irradiation has emerged as a significant tool in green chemistry, offering a more energy-efficient alternative to conventional heating for chemical reactions. resolvemass.catandfonline.com In the context of this compound chemistry, microwave-assisted synthesis has been primarily investigated for the cyclization of maleamic acids to form maleimides, a common subsequent reaction. jocpr.comtandfonline.com This technique often leads to a dramatic reduction in reaction times and an improvement in product yields. jocpr.comjocpr.com

For instance, the synthesis of N-(2-acetoxy-ethyl-)maleimide from its corresponding this compound was successfully performed using microwave irradiation. tandfonline.comcolab.ws While the study noted that microwaves provided a convenient heating method, it did not observe a significant influence on the kinetics of the imidization itself in that specific case. tandfonline.com However, other research has demonstrated the clear advantages of microwave heating. A comparative study on the synthesis of maleimide derivatives of thiazoles found that the microwave-supported method was significantly more efficient than conventional heating, resulting in better yields and shorter reaction times. jocpr.comjocpr.com

The primary benefits of using microwave irradiation align with the green chemistry principle of Design for Energy Efficiency , which seeks to minimize the environmental and economic impacts of energy requirements by, for example, conducting syntheses at ambient temperature and pressure where possible, or by reducing reaction times. yale.edusigmaaldrich.comacs.org

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Synthesis of N-(2-acetoxy-ethyl-)this compound | Conventional | 2 hours | 65 | tandfonline.com |

| Synthesis of 1-[4-(4-nitro-phenyl)-1,3-thiazol-2-yl]-1H-pyrrole-2,5-dione | Microwave Irradiation | Not Specified | 65 | jocpr.com |

| Synthesis of 1-[4-(4-nitro-phenyl)-1,3-thiazol-2-yl]-1H-pyrrole-2,5-dione | Classical Heating | Not Specified | 58 | jocpr.com |

This table illustrates the improved efficiency of microwave-assisted synthesis over classical heating methods for certain derivatives.

Use of Greener Solvents and Solvent-Free Conditions

A central tenet of green chemistry is the principle of Safer Solvents and Auxiliaries , which advocates for making auxiliary substances like solvents unnecessary or innocuous when used. yale.edusigmaaldrich.com Traditional syntheses of maleamic acids often employ solvents such as diethyl ether, dioxane, toluene (B28343), or dichloromethane (B109758), which can pose environmental and health hazards. researchgate.netresearchcommons.org

Research has demonstrated viable alternative approaches:

Water and Acetic Acid: Symmetric dimaleamic acids have been synthesized using green solvents like water or acetic acid. researchgate.net These methods are advantageous as they often require minimal work-up procedures, contributing to waste prevention. researchgate.net

Solvent-Free Synthesis: The reaction of maleic anhydride with amines can be conducted under solvent-free conditions. jocpr.comrsc.org For example, the precursors for certain thiazole (B1198619) derivatives of this compound were prepared using solvent-free methods. jocpr.comjocpr.com Another innovative approach involves the reaction of solid poly(styrene-alt-maleic anhydride) microspheres with gaseous amines to form the corresponding this compound copolymer, which is then converted to the maleimide, all without a solvent. rsc.org This method is noted as a simple, low-cost, and solvent-free strategy. rsc.org

The choice of solvent can significantly impact the reaction's efficiency and purity of the product. For instance, in the synthesis of meta-substituted arylmaleinamide, acetone was found to be a superior solvent to dioxane because the poor solubility of the product in acetone allowed for easy precipitation and high yields at room temperature. researchcommons.org

| Synthetic Approach | Solvents | Key Findings | Green Principle | Reference |

| Synthesis of Symmetric Dimaleamic Acids | Water, Acetic Acid | Yields from 16-99%; Minimal work-up | Safer Solvents | researchgate.net |

| Synthesis of Thiazole Precursors | Solvent-Free | Efficient precursor synthesis | Safer Solvents/Waste Prevention | jocpr.com |

| Synthesis of Styrene (B11656)/Maleimide Copolymer | Solvent-Free (Gaseous Amine) | 100% ammonification degree; low-cost | Safer Solvents | rsc.org |

| Synthesis of N-aryl maleamic acids | Ether | Thick suspension formed, product obtained by filtration | Conventional Method | researchgate.net |

This table summarizes various research findings on the use of greener solvents and solvent-free conditions in this compound synthesis.

Atom Economy and Waste Prevention

The principles of Prevention (it is better to prevent waste than to treat it) and Atom Economy (maximizing the incorporation of all materials into the final product) are fundamental to green chemistry. yale.eduacs.org The synthesis of this compound itself, through the reaction of an amine with maleic anhydride, is generally a high-yield reaction with good atom economy, as it is an addition reaction where all atoms from the reactants are incorporated into the product. google.com

Reaction Mechanisms and Selectivity Studies of Maleamic Acid Transformations

Cyclodehydration Reactions of Maleamic Acids to Maleimides and Isomaleimides

The cyclodehydration of maleamic acids is a pivotal process for the synthesis of maleimides and their isomers, isomaleimides. The outcome of this reaction is highly dependent on the chosen synthetic route and conditions, which dictate the mechanistic pathway and the resulting product distribution.

The cyclodehydration of maleamic acids can proceed through different mechanistic pathways, with the ionic mechanism being the most commonly proposed, particularly when a dehydrating agent and a base are employed. lew.roresearchgate.net Theoretical studies using Density Functional Theory (DFT) suggest that in the presence of acetic anhydride (B1165640) and a base like acetate (B1210297) anion or triethylamine, the reaction likely follows an ionic path. lew.roresearchgate.net This pathway is initiated by the deprotonation of the carboxylic acid group of the maleamic acid. researchgate.net

Conversely, attempts to model a concerted mechanism, involving the direct transfer of the carboxylic hydrogen to a carbonyl oxygen of the anhydride, have been unsuccessful, indicating that an ionic mechanism is more favorable under these conditions. lew.ro The reaction is believed to proceed through the formation of a mixed anhydride intermediate. lew.ro However, other studies have also proposed concerted mechanisms for the acid-catalyzed cyclodehydration of similar amide systems, suggesting that the mechanism can be influenced by the specific reactants and conditions. rsc.org

A variety of dehydrating agents are utilized to effect the cyclization of maleamic acids, each influencing the reaction's outcome and selectivity.

Acetic Anhydride : Acetic anhydride, often in the presence of a catalyst like sodium acetate, is a classic reagent for this transformation. google.comgoogle.com The use of acetic anhydride can lead to the formation of both maleimides and isomaleimides. researchgate.net The reaction is believed to proceed via a mixed anhydride intermediate. lew.ro While effective, this method can be economically and environmentally challenging for industrial applications due to the generation of acidic wastewater and the corrosive nature of acetic acid. google.comgoogle.com

Methanesulfonyl Chloride : Methanesulfonyl chloride has been demonstrated as an efficient dehydrating agent for the rapid and selective synthesis of isomaleimides from maleamic acids. researchgate.net This method offers good to excellent yields and can be adapted for flow synthesis, significantly reducing reaction times. researchgate.net

Cyanuric Chloride : Cyanuric chloride serves as a decent dehydrating agent for the exclusive and efficient synthesis of kinetically controlled isomaleimides from maleamic and maleanilic acids, with reported yields ranging from 85–98%. researchgate.net

Propanephosphonic Acid Anhydride (T3P®) : T3P® is a mild and efficient dehydrating reagent for the preparation of isoimides from the corresponding maleic acid monoamides. researchgate.net Its use is considered environmentally benign as it produces innocuous by-products. researchgate.net

Other dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) have also been employed, although DCC is noted to be expensive and a severe skin allergen. google.com

The formation of either a maleimide (B117702) or an isomaleimide from a this compound is a classic example of kinetic versus thermodynamic control. researchgate.netlibretexts.orgpearson.comlibretexts.orgmasterorganicchemistry.com

Kinetic Product : Isomaleimides are generally the kinetically favored products, meaning they are formed faster. lew.roresearchgate.net This is often observed at lower reaction temperatures. libretexts.orgmasterorganicchemistry.com The formation of the kinetic product proceeds through a lower activation energy barrier. libretexts.orgmasterorganicchemistry.com

Thermodynamic Product : Maleimides are the thermodynamically more stable isomers. researchgate.net Their formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, where the initially formed kinetic product (isomaleimide) can revert to the intermediate and then form the more stable maleimide. libretexts.orglibretexts.org

The choice of dehydrating agent and reaction conditions plays a crucial role in determining which product dominates. For instance, cyclization with acetic anhydride in dimethylacetamide at around 75°C predominantly yields maleimides, suggesting thermodynamic control. researchgate.net In contrast, using reagents like methanesulfonyl chloride or cyanuric chloride can selectively produce the kinetically favored isomaleimides. researchgate.net

| Factor | Kinetic Control | Thermodynamic Control |

| Product | Isomaleimide | Maleimide |

| Relative Stability | Less Stable | More Stable |

| Rate of Formation | Faster | Slower |

| Reaction Conditions | Lower temperatures, specific dehydrating agents (e.g., methanesulfonyl chloride) | Higher temperatures, conditions allowing for equilibrium |

Substituents on both the this compound backbone and the N-aryl group can significantly influence the regioselectivity of the cyclization reaction. tubitak.gov.trtubitak.gov.tr

In the case of substituted maleic anhydrides, such as itaconic anhydride, the initial reaction with an arylamine can lead to a mixture of regioisomeric maleamic acids. tubitak.gov.trtubitak.gov.tr The position of the nucleophilic attack by the amine is influenced by the electronic nature of the substituents on the arylamine. tubitak.gov.trtubitak.gov.tr

Electron-donating groups on the N-aryl ring tend to favor the formation of one regioisomer. tubitak.gov.trtubitak.gov.tr

Electron-withdrawing groups on the N-aryl ring enhance the formation of the other regioisomer. tubitak.gov.trtubitak.gov.tr

Furthermore, substituents on the maleic anhydride itself can direct the outcome. For example, maleic anhydrides with one or two methyl substituents have been shown to yield predominantly isomaleimides upon cyclization under certain conditions. researchgate.net This highlights the interplay of both electronic and steric effects in determining the final product distribution. Theoretical studies have indicated that the regioselectivity can be attributed to the electronic effects of alkyl substituents, which can destabilize certain intermediates and increase the activation barrier for electrophilic attack. acs.org The steric hindrance introduced by bulky substituents can also play a significant role. acs.org

Kinetic vs. Thermodynamic Control in Isomer Formation from this compound

Hydrolysis of this compound and Its Derivatives

The hydrolysis of the amide bond in this compound and its derivatives is a critical reaction, particularly in the context of designing pH-sensitive linkers for drug delivery systems. nih.govnih.gov

The hydrolysis of the amide bond in this compound is highly dependent on pH and proceeds via an intramolecularly catalyzed mechanism. nih.govnih.govresearchgate.net The adjacent carboxylic acid group plays a crucial role in this process.

The proposed mechanism involves the following key steps:

Intramolecular Proton Transfer : The reaction is initiated by the transfer of a proton from the carboxylic acid group to the amide carbonyl oxygen. nih.govresearchgate.net

Nucleophilic Attack : The resulting carboxylate anion then acts as an intramolecular nucleophile, attacking the protonated amide carbonyl carbon. researchgate.net

Tetrahedral Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate. nih.gov

Intermediate Breakdown : The breakdown of this tetrahedral intermediate releases the amine and maleic anhydride, which is subsequently hydrolyzed to maleic acid. nih.govnih.gov

The rate of this hydrolysis is pH-dependent. The reaction is catalyzed by acid, with the rate being independent of pH in the range of 0 to 2. nih.gov Above pH 2, the rate of hydrolysis decreases as the pH increases. nih.gov At a pH above the pKa of the carboxylic acid, where it is deprotonated, there is no detectable hydrolysis of the amide bond. nih.gov This pH-sensitive nature allows for the design of systems that are stable at physiological pH (around 7.4) but release their cargo in the more acidic environment of tumor tissues or endosomes. nih.govnih.gov The stability of this compound derivatives is also influenced by substitution, with disubstituted derivatives sometimes showing poor stability even at neutral pH. researchgate.net

Influence of Substituents on this compound Hydrolysis Rates

The rate of intramolecular hydrolysis of maleamic acids—a reaction leading to the formation of a more stable anhydride—is profoundly influenced by the nature and position of substituents on the carbon-carbon double bond. researchgate.netrsc.org This sensitivity allows for the fine-tuning of the molecule's stability, a property leveraged in designing pH-sensitive linkers for smart delivery systems. nih.govresearchgate.net

Research demonstrates that the substitution pattern significantly affects the hydrolysis kinetics. nih.gov Generally, the introduction of alkyl groups on the double bond accelerates the rate of hydrolysis. A single alkyl substituent increases the hydrolysis rate by a factor that correlates with its size. rsc.org The effect is even more pronounced with the addition of a second alkyl group, which can lead to a disproportionately larger rate increase. researchgate.netrsc.org For instance, the rates of hydrolysis for a series of N-methylmaleamic acids with different alkyl substitutions span over ten orders of magnitude. researchgate.net

Computational studies on N-methylthis compound derivatives have shown that substituents have a significant impact on the reaction barriers in the gas phase, though this effect can be less pronounced in solution. researchgate.net The mechanism involves an intramolecular proton transfer from the carboxylic acid group to the nitrogen of the amide, facilitating the cyclization and subsequent hydrolysis. researchgate.net Changes in the charge distribution within the amide group, induced by the electronic effects of the substituents, alter the electrophilicity of the aminocarbonyl carbon and thus the reaction rate. researchgate.net

The position of the substituent is also critical. Studies on n-butyl citraconamic acid, a mono-substituted this compound, revealed that the hydrolysis is accompanied by isomerization between the α and β isomers, adding another layer of complexity to the kinetics. nih.govresearchgate.net In contrast, dialkyl-substituted derivatives, such as dimethyl-N-n-propylthis compound, can be extremely reactive, hydrolyzing with a half-life of less than one second at 39°C in acidic conditions (below pH 3). researchgate.netrsc.org

The electronic nature of N-substituents on the related maleimide-thiol adducts (succinimide thioethers) also dictates hydrolysis rates. Electron-withdrawing groups significantly accelerate the ring-opening hydrolysis, whereas electron-donating groups reduce the rate. prolynxinc.com This relationship has been quantified using the Taft equation, yielding a polar sensitivity constant (ρ*) of 1.00, which indicates a strong stabilization of the electronegative transition state by electron-withdrawing groups. prolynxinc.com

Table 1: Effect of Substituents on Hydrolysis Rates of this compound and Related Derivatives

| Compound/Derivative Class | Substituent(s) | Observation | Reference |

| N-methylthis compound | Unsubstituted vs. 2-methyl | Methyl substitution at the 2-position slows the hydrolysis rate by a factor of 14. | researchgate.net |

| N-methylthis compound | 2-methyl vs. 2,3-dimethyl | Additional methyl substitution at the 3-position increases the rate 35-fold compared to the 2-methyl derivative. | researchgate.net |

| N-alkylmaleamic acids | Single alkyl group | Rate of hydrolysis increases as the size of the alkyl group increases. | rsc.org |

| N-alkylmaleamic acids | Two alkyl groups | A second alkyl group has a disproportionately larger accelerating effect on hydrolysis. | rsc.org |

| N-Carboxamidomethyl Succinimide Thioether | Carboxamido group | 30- to 50-fold higher rate of hydrolysis compared to N-ethylmaleimide-derived adduct. | prolynxinc.com |

| N-Substituted Succinimide Thioethers | Electron-donating groups (e.g., alkyl, carboxylate) | Reduced rates of hydrolysis. | prolynxinc.com |

| N-Substituted Succinimide Thioethers | Electron-withdrawing groups (e.g., -SO2R, -CF3, -OR) | Significantly enhanced rates of hydrolysis. | prolynxinc.com |

Reversible Transamidation in Maleamic Acids

A significant discovery in the chemistry of maleamic acids is their ability to undergo reversible transamidation under mild conditions. nih.govnih.gov This process, which involves the exchange of the amine moiety of the amide, can proceed to equilibrium at room temperature in organic solvents without the need for an external catalyst. nih.govmonrealsantiago.comorcid.org This behavior is relatively rare for amides, which are typically characterized by high stability and require harsh conditions or catalysts for exchange reactions. nih.gov

The reversibility stems from the inherent equilibrium between the this compound and its corresponding precursors: maleic anhydride and an amine. nih.gov The presence of the carboxylic acid group in the β-position to the amide is crucial for this dynamic behavior. nih.gov This equilibrium can be controlled by external stimuli. For example, the addition of a Brønsted acid can shift the equilibrium, and this shift can be reversed by the subsequent addition of a base, allowing the system to switch between the amide and anhydride forms multiple times without significant side reactions. nih.gov

This dynamic covalent chemistry provides a pathway for uncatalyzed, reversible transamidation. nih.gov When a this compound is in the presence of a different amine, the equilibrium allows for the formation of a new this compound, leading to a thermodynamic distribution of amides at room temperature. nih.gov By controlling factors such as concentration and the presence of acid, it is possible to manage the transition between kinetic and thermodynamic product distributions within a library of amides. nih.govnih.gov This tunable and reversible bond formation establishes maleamic acids as valuable components for the field of dynamic combinatorial chemistry. nih.gov

Other Significant Chemical Reactions Involving this compound

This compound derivatives can undergo oxidation reactions, a key transformation being their conversion to the corresponding maleimides. This reaction involves an intramolecular cyclization with the elimination of water, which can be promoted by oxidizing agents. Common reagents used for this purpose include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The oxidation effectively forms the five-membered imide ring, a structure of significant interest in bioconjugation and materials science.

The reduction of this compound derivatives can be achieved using standard reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for these transformations. This reaction typically targets the carbon-carbon double bond and/or the carboxylic acid and amide functional groups, leading to various saturated derivatives. For instance, reduction can convert the this compound structure into the corresponding saturated succinamic acid derivatives.

In addition to the core structure, substituents on this compound derivatives can also be selectively reduced. For example, a nitro group on an aromatic substituent of a this compound can be reduced to an amine group using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol, without affecting the this compound moiety itself. lew.ro

This compound derivatives are susceptible to nucleophilic substitution reactions. These reactions can occur when the derivative is treated with nucleophiles such as other amines or alcohols. The reaction, which can be facilitated by acidic or basic conditions, can lead to the exchange of the N-substituent, a process also known as transamidation (as discussed in section 3.3), or to the formation of esters from the carboxylic acid group.

The carboxylic acid group of this compound can be converted into an ester through esterification. This reaction is typically performed by reacting the this compound with an alcohol in the presence of an acid catalyst and an inert solvent. wipo.intgoogle.com The process often involves heating to drive the reaction and remove the water formed as a byproduct. google.com

An alternative, two-step process can be used to prepare activated esters of N-maleoyl amino acids from their corresponding maleamic acids. google.com In this method, the this compound is first treated with at least two equivalents of an acid halide reagent (e.g., thionyl chloride), which serves to both activate the carboxylic acid and act as a solvent. google.com After removing the excess acid halide, the intermediate is reacted with a hydroxyl-containing compound, such as N-hydroxysuccinimide or a substituted phenol, in the presence of a base to yield the final activated ester. google.com This method avoids the direct cyclization to the maleimide, which can be a competing side reaction under other esterification conditions. google.com

Derivatives of Maleamic Acid: Design, Synthesis, and Functionalization

N-Substituted Maleamic Acid Derivatives

N-substituted maleamic acids are a significant class of compounds, often used as precursors in the synthesis of more complex molecules, such as N-substituted maleimides, which have applications in materials science and medicinal chemistry. rsc.orgrsc.org The synthesis generally involves reacting maleic anhydride (B1165640) with a primary amine. rsc.org

Aryl and Heteroaryl this compound Derivatives (e.g., Naphthyl, Thiazolyl, Thiadiazolyl, Tetrazole, Imidazolyl, Benzothiazole)

The synthesis of N-aryl and N-heteroaryl maleamic acids is typically achieved by reacting maleic anhydride with an appropriate aromatic or heterocyclic amine. rsc.orgjocpr.com This reaction is often exothermic and can be performed in various solvents like diethyl ether, acetone (B3395972), or dioxane at controlled temperatures, sometimes as low as 0-5°C, to yield the desired this compound derivative. rsc.orgjocpr.com

For instance, N-(1-Naphthyl)this compound is synthesized by reacting maleic anhydride with 1-naphthylamine. Similarly, this compound derivatives of thiazoles are prepared by reacting aminothiazoles with maleic anhydride in dioxane. jocpr.com The synthesis of N-(substituted benzothiazole-2-yl) maleamic acids involves the reaction of various 2-aminobenzothiazole (B30445) derivatives with maleic anhydride in dry acetone. researchgate.netresearchcommons.org In another example, poly (N-Imidazolyl this compound) is prepared by the ring-opening reaction of maleic anhydride with imidazole (B134444). anjs.edu.iq

These derivatives are important intermediates. For example, N-arylmaleamic acids are precursors to N-arylmaleimides, which can be formed through a subsequent cyclodehydration reaction, often using acetic anhydride and sodium acetate (B1210297). rsc.orgcore.ac.ukgoogle.com

| Derivative Type | Amine Reactant | Reaction Conditions | Reference |

|---|---|---|---|

| N-(1-Naphthyl)this compound | 1-Naphthylamine | Acetic acid, reflux or THF under nitrogen | |

| N-Aryl maleamic acids (general) | Aniline derivatives | Diethyl ether, 40–45 °C | rsc.org |

| N-Thiazolyl maleamic acids | Substituted 2-aminothiazoles | Dioxane, 0-5°C | jocpr.com |

| N-Benzothiazolyl maleamic acids | Substituted 2-aminobenzothiazoles | Dry acetone | researchgate.netresearchcommons.org |

| N-Imidazolyl this compound | Imidazole | Reaction with maleic anhydride | anjs.edu.iq |

Alkyl this compound Derivatives

The synthesis of N-alkyl maleamic acids follows a similar pathway to their aryl counterparts. The process involves reacting maleic anhydride with an alkylamine to form the corresponding N-alkyl this compound. google.com This initial step is often conducted in solvents like ether or acetone at temperatures ranging from 0°C to room temperature. google.com These N-alkyl maleamic acids can then be used as intermediates, for example, in the synthesis of N-alkyl maleimides through cyclodehydration. google.com Research has also been conducted on the hydrolysis of N-alkylated monoamides derived from other dicarboxylic acids, like norbornene-2,3-dicarboxylic acid, to study reactivity patterns. cdnsciencepub.com

Dicarboxylic Acid Monoamide Derivatives (General Class)

This compound and its derivatives fall under the general class of dicarboxylic acid monoamides. nih.govebi.ac.uk These compounds are characterized by the presence of one carboxylic acid group and one amide group. The most common synthetic route to this class of compounds, particularly from cyclic anhydrides, is the ring-opening reaction (aminolysis) with an amine. researchgate.net This reaction converts the anhydride into the corresponding dicarboxylic acid monoamide. researchgate.net For example, reacting maleic anhydride with an amine yields a this compound. researchgate.net This methodology is a foundational concept in the synthesis of various monoamides of dicarboxylic acids. researchgate.net

Symmetric Dimaleamic Acids Synthesis

Symmetric dimaleamic acids are molecules containing two this compound units linked by a spacer. Their synthesis has been reported through two primary green chemistry approaches. mdpi.comsciforum.netresearchgate.net

Di-N-acylation: This method involves the reaction of a diamine with two equivalents of maleic anhydride. mdpi.comsciforum.net The reaction is typically carried out in acetic acid, yielding the symmetric dithis compound. mdpi.comresearchgate.net Various diamines with different phenyl, biphenyl, and anthraquinone (B42736) spacers have been used to create a range of these bidentate ligands. mdpi.comsciforum.netresearchgate.net

Base-catalyzed Ring Opening: An alternative route involves the base-catalyzed ring opening of a corresponding bis-maleimide. mdpi.comsciforum.net This reaction is often performed in water, using a base like sodium hydroxide (B78521) to open the imide rings, followed by acidification to yield the dithis compound. mdpi.com

These synthesis methods are considered environmentally benign, utilizing green solvents and often requiring minimal work-up procedures. sciforum.net The yields for these reactions can range from 16% to as high as 99%. mdpi.comsciforum.netresearchgate.net

| Symmetric Dithis compound | Synthesis Method | Reactants | Yield | Reference |

|---|---|---|---|---|

| (2E,2′E)-4,4′-(1,4-phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) | Base-catalyzed ring opening | 1,1′-(1,4-phenylene)bis(1H-pyrrole-2,5-dione), NaOH | - | mdpi.com |

| (2E,2′E)-4,4′-((methylenebis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) | di-N-acylation | 4,4'-methylenedianiline, Maleic anhydride | 62% | researchgate.net |

| Various phenyl, biphenyl, and anthraquinone spaced dimaleamic acids | di-N-acylation | Corresponding diamines, Maleic anhydride | 16-99% | mdpi.comsciforum.netresearchgate.net |

Functional Group Incorporation and Strategic Modification in this compound Structures

The functional versatility of this compound derivatives stems from the ability to incorporate various functional groups and perform strategic modifications. Functional groups are typically introduced by selecting an appropriately substituted primary amine as a starting material for the reaction with maleic anhydride. researchgate.netuobaghdad.edu.iqresearchgate.net For example, to create maleamic acids with sulfonamide and benzothiazole (B30560) moieties, substituted 2-aminobenzothiazoles are used as the initial amine reactant. uobaghdad.edu.iqresearchgate.net This strategy directly embeds the desired functional groups into the final this compound structure. researchgate.net

A primary strategic modification of maleamic acids is their conversion into N-substituted maleimides. This is a cyclodehydration reaction that transforms the amide and carboxylic acid groups into a cyclic imide. uobaghdad.edu.iqsmolecule.com The reaction is commonly carried out by heating the this compound with a dehydrating agent, such as acetic anhydride, often in the presence of a catalyst like anhydrous sodium acetate. uobaghdad.edu.iqresearchgate.net This conversion is a key step in the synthesis of many biologically active compounds and polymers, as the maleimide (B117702) group is reactive and useful for further chemical conjugation. jocpr.com

Advanced Analytical Characterization Techniques in Maleamic Acid Research

Spectroscopic Analysis of Maleamic Acid and Its Derivatives

Spectroscopy is a cornerstone in the study of this compound, offering non-destructive yet powerful ways to probe its molecular characteristics.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound structure. The IR spectrum of this compound displays distinct absorption bands that correspond to specific vibrational modes of its constituent bonds. nih.gov Key peaks include those for the carboxylic acid and amide groups. mdpi.com For instance, the O-H stretch of the carboxylic acid typically appears as a broad band in the region of 3400-2500 cm⁻¹, while the N-H stretching of the amide is observed around 3375.8 cm⁻¹ and 3201.3 cm⁻¹. mdpi.comcore.ac.uk

The carbonyl (C=O) stretching vibrations are particularly informative. This compound exhibits two distinct C=O absorption peaks: one for the carboxylic acid at approximately 1714.4 cm⁻¹ and another for the amide group (Amide I band) at about 1686.4 cm⁻¹. mdpi.com The presence of these two peaks confirms the existence of both functional groups. Additionally, the carboxyl asymmetric and symmetric vibrational modes can be seen at 1556 cm⁻¹ and 1357 cm⁻¹, respectively. mdpi.com In derivatives like N-phenylthis compound, the C=O stretching vibrations of the this compound moiety are found in the 1701–1685 cm⁻¹ range. vulcanchem.com The infrared spectrum for N-phenylthis compound shows characteristic peaks that help in its identification. nist.gov

The specific positions of these peaks can be influenced by the molecular environment and any substitutions on the this compound backbone. For example, in N-allyl this compound, the functional groups present can be identified through their characteristic IR peaks. researchgate.net Similarly, the IR spectra of various this compound derivatives, such as those of 1,3-thiazoles, show a carboxylic acid peak around 3400-3460 cm⁻¹, a keto group peak for the amide between 1690-1720 cm⁻¹, and a secondary amine peak at 3100-3250 cm⁻¹. jocpr.com

Table 1: Key IR Absorption Bands for this compound and Its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3400-2500 (broad) | mdpi.comcore.ac.uk |

| Amide | N-H Stretch | 3376, 3201 | mdpi.com |

| Carboxylic Acid | C=O Stretch | 1714 | mdpi.com |

| Amide | C=O Stretch (Amide I) | 1686 | mdpi.com |

| Carboxyl | Asymmetric Stretch | 1556 | mdpi.com |

| Carboxyl | Symmetric Stretch | 1357 | mdpi.com |

| Olefinic | C=C Stretch | 1640-1610 | uobabylon.edu.iq |

| Amine (Secondary) | N-H Bend | 3250-3100 | jocpr.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound and its derivatives. nih.govresearchgate.netspectrabase.comchemicalbook.comnih.govacs.org Both ¹H-NMR and ¹³C-NMR provide valuable information about the connectivity and chemical environment of atoms within the molecule.

In the ¹H-NMR spectrum of this compound, the olefinic protons (H-C=C-H) typically appear as two distinct doublets due to their cis-coupling. For this compound in a D₂O solvent at pH 7.4, these protons show signals at approximately 6.385 ppm and 5.927 ppm. bmrb.io The study of N-(2-nitrophenyl) this compound in d₆-DMSO has shown that the chemical shifts of these vicinal olefinic protons are dependent on the molar fraction of its conjugate base, illustrating the effect of chemical exchange on the NMR spectrum. acs.org In this compound derivatives with thiazole (B1198619), the acidic proton is observed in the 10.02-10.10 δ region, and the amine proton appears between 4.00-4.75 δ. jocpr.com

The ¹³C-NMR spectrum of this compound provides complementary information. For a sample in D₂O at pH 7.4, the carbonyl carbons of the carboxylic acid and amide groups are observed at approximately 177.48 ppm and 173.038 ppm, respectively. bmrb.io The olefinic carbons appear at around 139.80 ppm and 125.962 ppm. bmrb.io The structure of derivatives like N-(dehydroabietyl)this compound has also been confirmed using ¹³C-NMR, with the carboxylic acid carbon appearing at 166.56 ppm and the amide carbonyl at 165.66 ppm in a CDCl₃ solvent.

Table 2: Representative NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Chemical Shift (ppm) | Solvent | Source(s) |

|---|---|---|---|---|

| ¹H | Olefinic Proton 1 | 6.385 | D₂O | bmrb.io |

| ¹H | Olefinic Proton 2 | 5.927 | D₂O | bmrb.io |

| ¹³C | Carboxylic Acid Carbonyl | 177.480 | D₂O | bmrb.io |

| ¹³C | Amide Carbonyl | 173.038 | D₂O | bmrb.io |

| ¹³C | Olefinic Carbon 1 | 139.800 | D₂O | bmrb.io |

| ¹³C | Olefinic Carbon 2 | 125.962 | D₂O | bmrb.io |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound and its derivatives, containing chromophores like the C=C double bond and the carbonyl groups, exhibit characteristic absorption bands in the UV-Vis region. For instance, a study on maleic acid-doped polyaniline showed an absorption peak at 325 nm, which was attributed to the π-π* transition of the benzenoid rings. researchgate.net The UV-Vis spectrum of 4'-Chloromaleanilic acid is also available for analysis. spectrabase.com In the synthesis of a lanthanide metal complex of double this compound, UV absorption spectroscopy was used to help determine the reaction conditions and the final product. epa.govscientific.net

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives, confirming their elemental composition. nih.govchemicalbook.comnist.gov The molecular weight of this compound is 115.0874 g/mol . nist.gov

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound can be derivatized, for example with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), before analysis. The electron ionization (EI) mass spectrum of this compound shows a base peak and other significant fragments that are characteristic of its structure. nist.gov For instance, LC-MS analysis of this compound can show a precursor ion [M-H]⁻ at an m/z of 114.0185, which then fragments to produce product ions, with a major fragment at m/z 70.02855. nih.gov For N-[Carboxymethyl]this compound, the top peak in its GC-MS spectrum is observed at an m/z of 99. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thermal Analysis Techniques for this compound Investigations

Thermal analysis techniques are vital for understanding the thermal stability and phase transitions of this compound and materials derived from it.

Differential Scanning Calorimetry (DSC) is employed to study the thermal properties of this compound, such as its melting point and decomposition behavior. mdpi.comnih.govnih.gov A DSC analysis of pristine this compound revealed a melting point of 175 °C, with no thermal decomposition occurring below 300 °C. mdpi.com This indicates good thermal stability up to its melting point. In another instance, the melting point was reported to be in the range of 158-161 °C.

DSC is also used to characterize polymers and composites containing this compound. For example, in the study of a chitosan-graft-poly(N-maleamic acid-chitosan-g-PBA), DSC analysis showed a glass-transition temperature (Tg) at -42 °C. nih.gov When N-carbamyl this compound was grafted onto linear low-density polyethylene, DSC experiments showed that the modification did not significantly change the enthalpy of fusion, though the melting temperature was slightly lowered. conicet.gov.ar Similarly, the thermal behavior of epoxy resins blended with maleamic acids has been investigated using Differential Thermal Analysis (DTA), a technique closely related to DSC. uobabylon.edu.iqresearchgate.net

Table 3: Thermal Properties of this compound

| Property | Value | Technique | Source(s) |

|---|---|---|---|

| Melting Point | 175 °C | DSC | mdpi.com |

| Melting Point | 158-161 °C | Not specified | |

| Decomposition | Stable below 300 °C | DSC | mdpi.com |

Chromatographic Separations for this compound Purity and Analysis

Chromatographic techniques are indispensable in the study of this compound, enabling its separation, purification, and quantitative analysis. These methods are crucial for ensuring the purity of synthesized this compound, monitoring reaction progress, and analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for this compound Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. lcservicesltd.co.uk In this compound research, HPLC is instrumental for assessing purity, analyzing reaction products, and determining the extent of protein modification.

The separation principle in HPLC relies on the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). lcservicesltd.co.uk For acidic compounds like this compound, reversed-phase HPLC is commonly employed. pharmaknowledgeforum.com In this mode, a non-polar stationary phase (such as C18) is used in conjunction with a polar mobile phase. lcservicesltd.co.uk To achieve effective separation of acidic compounds, the pH of the mobile phase is typically kept acidic (preferably below 4) to suppress the ionization of the acid, making it less polar and allowing for better retention on the non-polar column. pharmaknowledgeforum.com

A study detailed an HPLC-based assay for quantifying protein maleylation by detecting maleic acid cleaved from maleyl lysyls. nih.gov This method utilized a C-18 reverse-phase column with an isocratic elution of 0.01 M acetic acid at pH 5.4, and the absorbance was monitored at 210 nm. nih.gov The method demonstrated high sensitivity with a lower limit of detection of 1 picomole. nih.gov

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also been successfully used to separate maleic acid from other compounds. For instance, a mixture of polar acidic and basic compounds, including maleic acid, was separated on a Primesep AB mixed-mode HPLC column. sielc.com In this system, maleic acid is retained by an anion-exchange mechanism. sielc.com Another method demonstrated the separation of maleic acid and an Iron (III)-EDTA complex on a Newcrom BH mixed-mode column using a mobile phase of water, acetonitrile, and perchloric acid, with UV detection at 220 nm. sielc.com

Table 1: HPLC Methods for this compound and Related Compounds

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | Reversed-Phase HPLC | Mixed-Mode HPLC | Mixed-Mode HPLC |

| Stationary Phase | C-18 Column nih.gov | Primesep AB Column sielc.com | Newcrom BH Column sielc.com |

| Mobile Phase | 0.01 M Acetic Acid (pH 5.4) nih.gov | Water, Acetonitrile, Sulfuric Acid sielc.com | Water, Acetonitrile, Perchloric Acid sielc.com |

| Detection | UV at 210 nm nih.gov | UV at 260 nm sielc.com | UV at 220 nm sielc.com |

| Application | Quantitation of protein maleylation nih.gov | Separation of polar acidic and basic compounds sielc.com | Separation of Maleic Acid and Iron (III)-EDTA sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Metabolomics Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for identifying and quantifying volatile and semi-volatile small molecule metabolites in biological samples. nih.govnih.gov It is particularly valuable in metabolomics for obtaining a comprehensive profile of metabolites, which can provide insights into the physiological and pathological state of a biological system. azolifesciences.com

In the context of this compound research, GC-MS is employed for its identification in metabolomic studies. Since this compound is not inherently volatile, a derivatization step is necessary to increase its volatility and thermal stability for GC analysis. thermofisher.com A common derivatization procedure involves a two-step process: methoximation of carbonyl groups followed by silylation of polar functional groups like -COOH, -OH, and -NH. thermofisher.com For instance, this compound can be chemically modified with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) before GC-MS analysis.

The GC separates the derivatized compounds based on their boiling points and interaction with the stationary phase. lcservicesltd.co.uk The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. azolifesciences.com These mass spectra serve as a "fingerprint" for identification by comparing them against spectral libraries like the NIST and Wiley libraries. thermofisher.com

Publicly available GC-MS data for this compound exists in databases like the MassBank of North America (MoNA). One entry details the analysis of a TMS-derivatized this compound using a GCMS-2010 Plus (Shimadzu) with electron ionization (EI). nih.gov The resulting mass spectrum shows characteristic peaks that can be used for its identification. nih.gov GC-MS has been instrumental in identifying this compound as a metabolite in organisms such as Escherichia coli and Trypanosoma brucei. nih.gov

Table 2: GC-MS Data for TMS-Derivatized this compound

| Database/Source | Instrument | Ionization | Key Mass Peaks (m/z) and Relative Intensities | Retention Time (s) |

| MassBank of North America (MoNA) nih.gov | GCMS-2010 Plus, Shimadzu | EI-B, Positive | 147 (100), 142 (28.66), 244 (24.61), 148 (15.58) | 549.31 |

| MassBank of North America (MoNA) nih.gov | Pegasus III TOF-MS system, Leco; GC 6890, Agilent | GC-EI-TOF, Positive | 147 (100), 142 (27.43), 154 (17.12), 244 (17.02) | 518.758 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment of this compound

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in organic chemistry to monitor the progress of chemical reactions, assess the purity of a compound, and identify components in a mixture. chemistryhall.comumich.eduwikipedia.org The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent system). wikipedia.org

In the synthesis of this compound and its derivatives, TLC is a crucial tool. unife.ituobaghdad.edu.iqmedmedchem.com For example, the reaction between maleic anhydride (B1165640) and an amine to form a this compound can be monitored by spotting the reaction mixture on a TLC plate at different time intervals. chemistryhall.comunife.it The starting materials and the product will typically have different polarities and thus different retention factors (Rf values), allowing for a visual assessment of the reaction's progression. chemistryhall.com A pure compound should ideally appear as a single spot on the developed TLC plate. ualberta.ca

The choice of the eluent (mobile phase) is critical for achieving good separation. sigmaaldrich.com A solvent system is chosen so that the compounds of interest have Rf values ideally between 0.2 and 0.8. chemistryhall.com For the analysis of N-(3-Carboxyphenyl) maleinamide, a 1:1 mixture of benzene (B151609) and methanol (B129727) was used as the eluent. researchcommons.org Visualization of the separated spots can be achieved by various methods, such as using UV light if the compounds are UV-active, or by staining the plate with a suitable reagent like iodine vapor. wikipedia.org

Morphological and Microstructural Characterization in this compound Research

Understanding the morphology and microstructure of this compound and its-based materials is crucial for elucidating their physical properties and performance in various applications. Techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) provide valuable insights into the surface features and crystalline nature of these materials.

Scanning Electron Microscopy (SEM) for this compound Material Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnifications. researchgate.net It works by scanning the surface of a sample with a focused beam of electrons, and the resulting signals (such as secondary electrons and backscattered electrons) are used to generate an image.

In the study of this compound and its derivatives, SEM has been utilized to characterize the morphology of materials developed for various applications. For instance, in a study investigating this compound as an organic anode material for lithium-ion batteries, SEM was used to assess the morphology of the this compound-based electrode after it was coated with platinum. mdpi.comnih.gov

SEM has also been employed to study the surface of hydrogel membranes prepared from chitosan-graft-poly(N-allyl this compound). researchgate.net The images revealed the surface texture of the hydrogel in its dried state. Similarly, the morphology of polyamic acid (PAA) nanofibers produced by electrospinning was confirmed using SEM, which showed an entwined network of nanoscale fibers. frontiersin.org In another study, the structure of poly(N-imidazolyl this compound) films formed on stainless steel was examined using SEM. iosrjournals.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis of this compound

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. mdpi.comanton-paar.com It is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline planes of a material, producing a unique diffraction pattern that acts as a fingerprint for its crystalline structure. anton-paar.com This pattern provides information about the phase composition, lattice parameters, and crystallite size. mdpi.com

In this compound research, XRD is used to investigate the crystalline nature of the acid and its derivatives. A study on this compound as an anode material for lithium-ion batteries utilized XRD to analyze its crystal structure. mdpi.comresearchgate.net The XRD pattern was measured using Cu Kα radiation over a 2θ range of 10° to 70°. mdpi.com

XRD has also been applied to study derivatives of this compound. For example, the crystalline structures of para-methyl and para-methoxy substituted maleanilinic acids were investigated using powder XRD. ekb.eg The analysis confirmed the crystalline nature of these compounds. Similarly, the crystal structure of N-(4-Methoxyphenyl)this compound has been confirmed by XRD, revealing its planar molecular geometry and hydrogen bonding patterns. In the study of N-octadecyl this compound derivative hydrogels, the powder XRD pattern of the freeze-dried gel showed d-spacing in a ratio indicative of a lamellar structure.

Electrochemical Characterization Techniques for this compound Applications

Electrochemical techniques are pivotal in elucidating the redox properties and interfacial phenomena of this compound and its composites, especially in the development of energy storage devices.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. gamry.com It involves applying a linearly varying potential to an electrode and measuring the resulting current. wikipedia.org This method provides critical information on electron transfer processes, reaction reversibility, and the stability of reaction products. gamry.comwikipedia.org

In the study of this compound, CV has been employed to understand its electrochemical properties. For instance, research on a this compound (MA) anode electrode for lithium-ion batteries utilized CV to probe its redox reactions. mdpi.com The experiments were conducted in a coin cell (2032-type) with lithium metal as the reference electrode. mdpi.com The CV measurements of the MA electrode, performed at a scan rate of 0.1 mV s⁻¹, revealed a distinct reduction reaction at 2.13 V in the initial cycle, which was absent in subsequent cycles. mdpi.com This phenomenon suggests an initial electrolyte decomposition at the MA electrode, possibly due to an electrochemical replacement reaction between the protons in the carbonyl group of this compound and lithium ions. mdpi.com The subsequent CV curves showed consistent results, indicating good electrochemical stability after the initial cycle. mdpi.com

Another study investigated the electrochemical behavior of maleic acid, a related dicarboxylic acid, on a platinum electrode using CV. bas.bg This research demonstrated that the reduction of maleic acid is a quasi-reversible process controlled by diffusion, with a reductive potential of -0.62 V versus an Ag/AgCl reference electrode. bas.bg The study also showed that the anodic and cathodic peak currents increased with higher concentrations of maleic acid and with faster scan rates, further supporting the diffusion-controlled nature of the electrode reactions. bas.bg

Table 1: Cyclic Voltammetry Parameters for Maleic Acid Study bas.bg

| Parameter | Value |

| Working Electrode | Platinum |

| Reference Electrode | Ag/AgCl (saturated KCl) |

| Supporting Electrolyte | 0.1M Na₂HPO₄ |

| Initial Potential | 1 V |

| Vertex Potential | -1 V |

| Final Potential | 1 V |

| Scan Rate Range | 20-200 mV/s |

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the electrochemical properties of materials and interfaces. frontiersin.orgnih.gov It works by applying a small sinusoidal potential perturbation and measuring the current response over a range of frequencies. nih.gov The resulting impedance data can provide information on resistance, capacitance, and charge transfer kinetics within the electrochemical system. nih.govmdpi.com

In the context of this compound-based materials for lithium-ion batteries, EIS has been instrumental in evaluating cell impedance. mdpi.com A study on a this compound (MA) anode showed that MA significantly reduces cell impedance. mdpi.comgoogle.com EIS measurements were performed on both a pristine carbon black (Super-P, SP) electrode and the MA electrode at the first and 50th cycles. mdpi.com The resulting Nyquist plots were fitted to an equivalent circuit model to determine parameters such as electrolyte resistance (Re), solid electrolyte interphase (SEI) resistance (RSEI), and charge-transfer resistance (Rct). mdpi.com The analysis revealed that the MA electrode exhibited lower impedance compared to the SP electrode, contributing to its higher rate capability. mdpi.com

Table 2: Simulated Impedance Parameters for SP and MA Electrodes mdpi.com

| Electrode | Cycle | R_e (Ω) | R_SEI (Ω) | R_ct (Ω) |

| SP | 1st | 4.9 | 100.5 | 250.3 |

| SP | 50th | 5.8 | 150.7 | 310.5 |

| MA | 1st | 4.5 | 80.1 | 180.6 |

| MA | 50th | 5.1 | 110.2 | 220.8 |

The data indicates that the MA electrode maintains lower resistance values even after 50 cycles, highlighting its potential for improved battery performance. mdpi.com

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.comwikipedia.org XPS operates by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted. thermofisher.com

XPS analysis has been crucial in understanding the surface chemistry changes of this compound-based electrodes during electrochemical cycling. mdpi.com In a study of a this compound (MA) anode, XPS was used to analyze the C1s and O1s spectra of the electrode before charging and after 50 cycles. researchgate.net The results showed that after cycling, the chemical structure of MA was reformed into new nitrogen-based compounds that are highly ionic and facilitate diffusion. mdpi.comgoogle.com This transformation is believed to be a key factor in the reduced cell impedance and enhanced performance of the MA anode. mdpi.comgoogle.com

The ability of XPS to probe the chemical bonding environment at the surface makes it an indispensable tool for studying the interactions between dicarboxylic acids and other materials in various applications, from catalysis to materials science. metall-mater-eng.com

Electrochemical Impedance Spectroscopy (EIS) of this compound-Based Materials

Gel Permeation Chromatography (GPC) for this compound Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight distribution of polymers. researchgate.netresolvemass.ca GPC separates molecules based on their size in solution as they pass through a column packed with porous gel. resolvemass.ca Larger molecules elute first because they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. resolvemass.ca This technique is essential for determining key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

The physical properties of polymers, which are critical for their end-use applications, are heavily influenced by their molecular weight. lcms.cz GPC is therefore a vital tool in the research and quality control of polymers. resolvemass.calcms.cz In the context of this compound research, GPC has been used to characterize polymers prepared by reacting this compound. google.com For example, the molecular weight and molecular weight distribution of amino acid copolymers of maleic acid have been determined using GPC. google.com

The degradation of polymers can also be monitored using GPC by observing the decrease in molecular weight over time. This is particularly relevant for biodegradable polymers used in applications like drug delivery.

Computational Chemistry Studies on Maleamic Acid Systems

Density Functional Theory (DFT) Calculations on Maleamic Acid

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for studying the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations have been instrumental in understanding various aspects of this compound and its derivatives.

The cyclodehydration of N-substituted maleamic acids to form maleimides and isomaleimides has also been investigated using DFT. These studies revealed a two-stage mechanism where a mixed anhydride (B1165640) is formed as an intermediate. researchgate.net The electronic effects of the substituent on the amide nitrogen were found to influence the reaction's outcome. researchgate.net